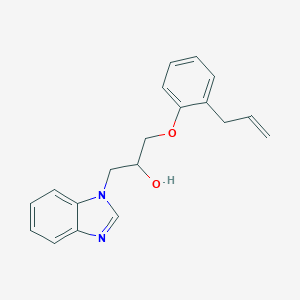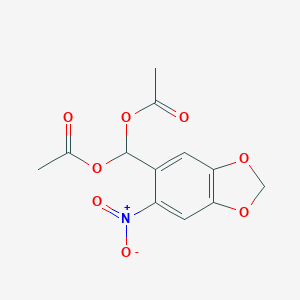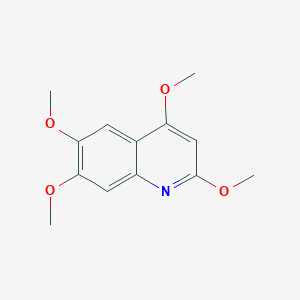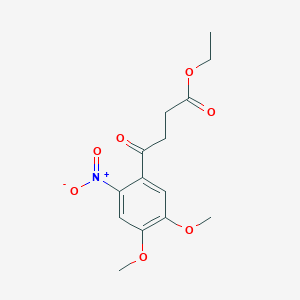![molecular formula C18H18Cl2N2O3 B289263 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide](/img/structure/B289263.png)
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide has been studied for its potential use in various scientific research applications. One of the main applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function and reduce amyloid beta levels in the brain.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in the body. Additionally, it has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as improve cognitive function and reduce amyloid beta levels in the brain. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide in lab experiments is its ability to inhibit the activity of various enzymes and receptors in the body. This makes it a useful tool for studying the role of these enzymes and receptors in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide. One area of research is in the development of new cancer treatments, where this compound may be used as a lead compound for the development of new drugs. Another area of research is in the treatment of Alzheimer's disease, where this compound may be further studied for its potential use in improving cognitive function and reducing amyloid beta levels in the brain. Additionally, future research may focus on the development of new synthesis methods for this compound, as well as the study of its potential toxicity and side effects.
Métodos De Síntesis
The synthesis method of 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide involves the reaction of 3,5-dichloroaniline with propionyl chloride to form 3,5-dichloro-N-propionylaniline. This compound is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form 3,5-dichloro-2-[(4-methoxybenzoyl)amino]aniline. Finally, this compound is reacted with propylamine to form 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide.
Propiedades
Fórmula molecular |
C18H18Cl2N2O3 |
|---|---|
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-3-8-21-18(24)14-9-12(19)10-15(20)16(14)22-17(23)11-4-6-13(25-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3,(H,21,24)(H,22,23) |
Clave InChI |
ZNVMVDRVZCYGJJ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)OC)Cl)Cl |
SMILES canónico |
CCCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)

![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)




![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)




